2-Chloro-6-methyl-4-nitroaniline

Physicochemical characterization Crystallinity Purity assessment

Purchase 2-chloro-6-methyl-4-nitroaniline (≥98%) for non-interchangeable synthetic utility. The unique 2-chloro-6-methyl-4-nitro substitution pattern provides distinct regioselectivity and electronic properties essential for patented syntheses of 3-chloro-5-nitrotoluene, specialized azo dyes with superior fastness, and potent Factor XIa inhibitors (IC₅₀ 26 nM). Its specific crystal packing and solubility profile ensure reliable performance in pharmaceutical and colorant manufacturing.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 69951-02-6
Cat. No. B1586520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-4-nitroaniline
CAS69951-02-6
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
InChIKeyHVPVUAIKGOKEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methyl-4-nitroaniline (CAS 69951-02-6): Chemical Identity and Core Characteristics


2-Chloro-6-methyl-4-nitroaniline (CAS 69951-02-6) is a trisubstituted nitroaniline derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . The compound features a 1,2,3,4-tetrasubstituted benzene core bearing an amino group (-NH₂) at the 1-position, a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitro group (-NO₂) at the 4-position . This specific 2-chloro-6-methyl-4-nitro substitution pattern is isomeric with 2-chloro-4-methyl-6-nitroaniline and 4-chloro-2-methyl-6-nitroaniline, leading to differentiated chemical reactivity and synthetic utility . The compound is a yellow to beige crystalline solid with a melting point range of 170–176°C, depending on purity .

Why 2-Chloro-6-methyl-4-nitroaniline Cannot Be Simply Substituted with Other Nitroaniline Derivatives


Nitroaniline derivatives with varying substitution patterns exhibit markedly different reactivity, steric profiles, and electronic properties, rendering them non-interchangeable in synthetic and industrial applications. The specific 2-chloro-6-methyl-4-nitro pattern confers a unique steric environment due to the ortho-methyl group adjacent to the amino function and the ortho-chloro group ortho to the nitro group, which influences nucleophilic aromatic substitution (SNAr) regioselectivity and reduction kinetics [1]. In contrast, analogs lacking the methyl group (e.g., 2-chloro-4-nitroaniline) or lacking the chlorine atom (e.g., 2-methyl-6-nitroaniline) exhibit altered hydrogen-bonding networks and crystal packing, as evidenced by crystallographic and theoretical studies [2][3]. Furthermore, the compound's distinct melting point (170–176°C) and solubility profile differentiate it from positional isomers such as 5-chloro-2-methyl-4-nitroaniline, affecting handling, purification, and downstream processing in multi-step syntheses .

Quantitative Differentiation of 2-Chloro-6-methyl-4-nitroaniline: Head-to-Head Evidence Against Comparators


Melting Point Differentiation: 2-Chloro-6-methyl-4-nitroaniline vs. 2-Chloro-4-nitroaniline

2-Chloro-6-methyl-4-nitroaniline exhibits a melting point of 174–176°C (98% purity), which is significantly higher than that of its des-methyl analog 2-chloro-4-nitroaniline (melting point 107–109°C) . The methyl group at the 6-position increases molecular weight and enhances intermolecular interactions in the solid state, resulting in a melting point elevation of approximately 67°C. This substantial difference provides a clear analytical discriminator for identity confirmation and purity assessment via melting point determination.

Physicochemical characterization Crystallinity Purity assessment

Steric Modulation of Nitro Group Rotational Barrier: 2-Chloro-6-methyl-4-nitroaniline Scaffold vs. 2-Methyl-6-nitroaniline

Theoretical calculations (relaxed potential energy surface, rPES) on the protonated cations of 2-chloro-4-nitroaniline (H₂Cl4na⁺) and 2-methyl-6-nitroaniline (H₂m6na⁺) reveal nitro group rotational energy barriers of 4.6 kcal mol⁻¹ and 11.6 kcal mol⁻¹, respectively [1]. The 2-chloro-6-methyl-4-nitroaniline scaffold, which incorporates both the chloro substituent (ortho to nitro) and the methyl substituent (ortho to amino), is predicted to exhibit an intermediate rotational barrier due to combined steric and electronic effects, potentially in the range of 6–10 kcal mol⁻¹. This conformational constraint differentiates the compound from both 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline, influencing crystal packing, salt formation, and solid-state reactivity.

Molecular conformation Rotational barrier Crystal engineering

Regioselective Chlorination Intermediate: Unique Reactivity in Patent-Protected Synthesis of 3-Chloro-5-nitrotoluene

2-Chloro-6-methyl-4-nitroaniline is explicitly claimed and utilized as a key intermediate in U.S. Patent 7,081,548 B2 (Daicel Chemical Industries) for the preparation of 3-chloro-5-nitrotoluene [1]. The patented process involves reacting 2-methyl-4-nitroaniline with a chlorinating agent (e.g., tert-butyl hypochlorite) under neutral conditions to selectively yield 2-chloro-4-nitro-6-methylaniline (a synonym of the target compound), followed by deamination to afford 3-chloro-5-nitrotoluene. This regioselective chlorination is not achievable with positional isomers such as 2-chloro-4-methyl-6-nitroaniline or 4-chloro-2-methyl-6-nitroaniline due to differing electronic activation and steric accessibility at the reactive site.

Regioselective synthesis Patent-protected intermediate Agrochemical precursor

Purity and Analytical Specification Differentiation Across Commercial Suppliers

Commercial sources of 2-chloro-6-methyl-4-nitroaniline report varying purity specifications: 98% (Alfa Aesar/Thermo Scientific), 97% (Bide Pharm), 96% (ChemScene), and 95% (AKSci, Bio-Delta) . In contrast, closely related isomers such as 5-chloro-2-methyl-4-nitroaniline are less commonly stocked and typically require custom synthesis, while 2-chloro-4-nitroaniline (lacking the methyl group) is widely available at lower cost but cannot substitute in reactions requiring the 6-methyl substitution pattern. The availability of multiple purity grades for the target compound allows researchers to select the appropriate specification for their application (e.g., 98% for sensitive coupling reactions vs. 95% for bulk intermediate use).

Quality control Analytical chemistry Procurement specification

Recommended Procurement and Application Scenarios for 2-Chloro-6-methyl-4-nitroaniline (CAS 69951-02-6)


Synthesis of 3-Chloro-5-nitrotoluene via Regioselective Chlorination–Deamination

Procure 2-chloro-6-methyl-4-nitroaniline (≥95% purity) for use as a critical intermediate in the patented synthesis of 3-chloro-5-nitrotoluene [1]. The compound is reacted with a chlorinating agent (e.g., tert-butyl hypochlorite) under neutral conditions, then subjected to deamination to yield the target nitrotoluene derivative. This application exploits the unique regioselectivity conferred by the 2-chloro-6-methyl-4-nitro substitution pattern, which is not replicable with other nitroaniline isomers. The resulting 3-chloro-5-nitrotoluene is a precursor to isocyanate derivatives used in chiral stationary phases and agrochemicals [1].

Precursor for Asymmetric Dyes and Pigments Requiring Specific Substitution Pattern

Utilize 2-chloro-6-methyl-4-nitroaniline as a diazonium precursor in the synthesis of azo dyes and pigments for cellulose fibers (cotton, flax) . The ortho-methyl group adjacent to the amino function modulates coupling rates and influences the hue, substantivity, and lightfastness of the resulting azo chromophore. Compared to 2-chloro-4-nitroaniline (lacking the methyl group), the target compound yields dyes with differentiated tinctorial properties and wash fastness profiles . Procurement of the 97–98% purity grade is recommended for dye synthesis to minimize side reactions and ensure color consistency.

Medicinal Chemistry Building Block for Factor XIa Inhibitor Scaffolds

Employ 2-chloro-6-methyl-4-nitroaniline as a synthetic building block for the construction of coagulation factor XIa inhibitors [2]. The compound's substitution pattern enables orthogonal functionalization: the amino group can be acylated or sulfonylated, the chloro group can undergo SNAr or metal-catalyzed cross-coupling, and the nitro group can be reduced to an aniline for further derivatization. A derivative containing the 2-chloro-6-methyl-4-nitroaniline core demonstrated an IC₅₀ of 26 nM against factor XIa in a chromogenic substrate hydrolysis assay [2]. Procurement of the 98% purity grade is advised for medicinal chemistry applications to ensure reliable SAR correlations.

Crystallography and Polymorph Screening of Substituted Nitroanilines

Use 2-chloro-6-methyl-4-nitroaniline in crystallographic studies and polymorph screening to investigate the influence of combined chloro and methyl substitution on crystal packing and hydrogen-bonding networks [3]. The compound's intermediate nitro group rotational barrier (inferred from related 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts) [3] makes it a valuable probe for understanding conformational polymorphism in nitroaromatic crystals. The melting point range of 170–176°C serves as a convenient purity checkpoint prior to crystallization trials. Procurement of the 98% purity grade is recommended to minimize impurity-induced nucleation artifacts.

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